
Cyclocymopol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclocymopol is a brominated monocyclic monoterpene hydroquinone isolated from the green alga Cymopolia barbata. This compound has garnered interest due to its unique structure and potential biological activities, including antibacterial and cytotoxic properties .
准备方法
The synthesis of cyclocymopol involves a series of steps starting from appropriately protected bromohydroquinone derivatives. The key steps include:
Monogeranylation: This involves the coupling of 2,5-dibromohydroquinone bismethoxymethyl ether with geranyl bromide to form cymopol bismethoxymethyl ether.
Brominative Cyclization: The cymopol bismethoxymethyl ether undergoes brominative cyclization with 2,4,4,6-tetrabromocyclohexadienone to form this compound dimethyl ether.
Oxidative Demethylation and Reduction: The this compound dimethyl ether is then subjected to oxidative demethylation using ceric ammonium nitrate or silver dipicolinate, followed by reduction with sodium hydrosulfite to yield this compound.
化学反应分析
Cyclocymopol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using sodium hydrosulfite.
Substitution: Brominative cyclization is a key substitution reaction in the synthesis of this compound.
科学研究应用
Chemistry: It serves as a model compound for studying brominated hydroquinones.
作用机制
The mechanism of action of cyclocymopol involves its interaction with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to act as a free radical scavenger, preventing oxidative damage .
相似化合物的比较
Cyclocymopol is compared with other brominated monocyclic monoterpene hydroquinones, such as:
Cymopol: Another compound isolated from Cymopolia barbata, differing in its substitution pattern.
Bromophenols: These compounds share similar brominated structures but differ in their biological activities and reactivity.
This compound stands out due to its unique combination of bromination and monoterpene hydroquinone structure, which contributes to its distinct biological activities .
属性
CAS 编号 |
62008-15-5 |
|---|---|
分子式 |
C16H20Br2O2 |
分子量 |
404.14 g/mol |
IUPAC 名称 |
2-bromo-5-[[(1S,3R)-3-bromo-2,2-dimethyl-6-methylidenecyclohexyl]methyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H20Br2O2/c1-9-4-5-15(18)16(2,3)11(9)6-10-7-14(20)12(17)8-13(10)19/h7-8,11,15,19-20H,1,4-6H2,2-3H3/t11-,15+/m0/s1 |
InChI 键 |
OVQUXMIHRFSOJM-XHDPSFHLSA-N |
手性 SMILES |
CC1([C@@H](CCC(=C)[C@@H]1CC2=CC(=C(C=C2O)Br)O)Br)C |
规范 SMILES |
CC1(C(CCC(=C)C1CC2=CC(=C(C=C2O)Br)O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


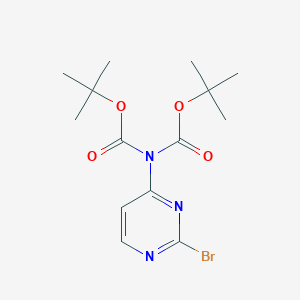
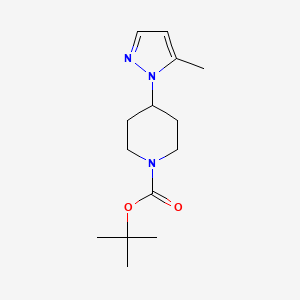
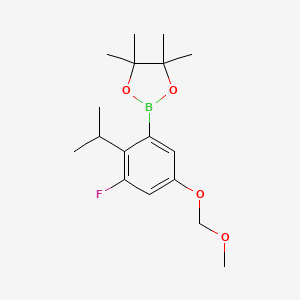



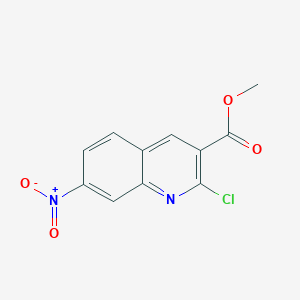
![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)




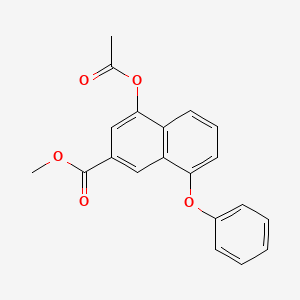
![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
